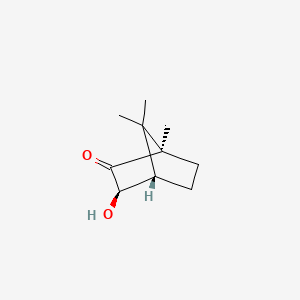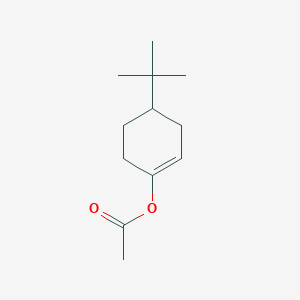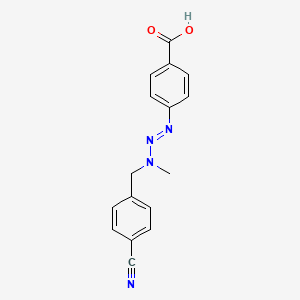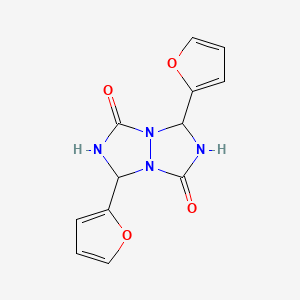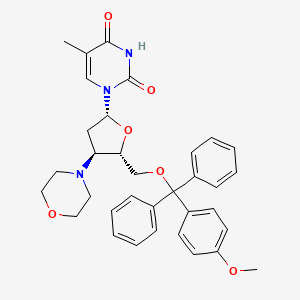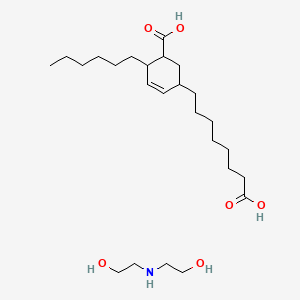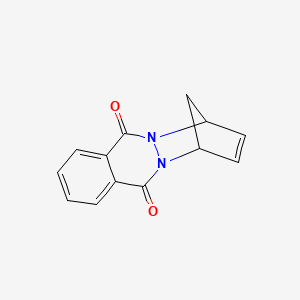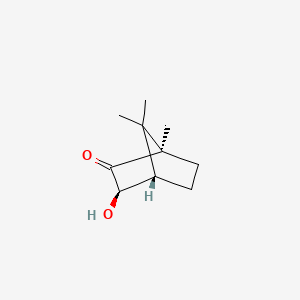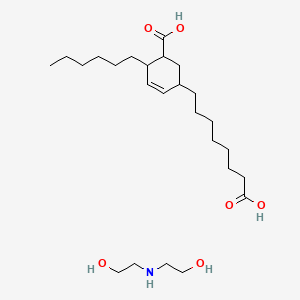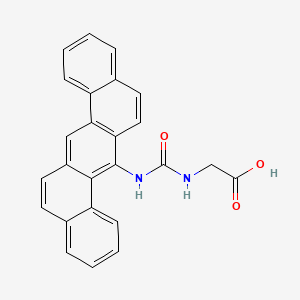
GLYCINE, N-(DIBENZ(a,h)ANTHRACEN-7-YLCARBAMOYL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GLYCINE, N-(DIBENZ(a,h)ANTHRACEN-7-YLCARBAMOYL)- is a complex organic compound that combines the amino acid glycine with a polycyclic aromatic hydrocarbon, dibenz(a,h)anthracene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GLYCINE, N-(DIBENZ(a,h)ANTHRACEN-7-YLCARBAMOYL)- typically involves the coupling of glycine with dibenz(a,h)anthracene through a carbamoylation reaction. This process can be achieved using various reagents and catalysts to facilitate the formation of the carbamoyl linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
GLYCINE, N-(DIBENZ(a,h)ANTHRACEN-7-YLCARBAMOYL)- can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various catalysts and solvents depending on the specific substitution reaction
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups.
Scientific Research Applications
GLYCINE, N-(DIBENZ(a,h)ANTHRACEN-7-YLCARBAMOYL)- has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their interactions with amino acids.
Biology: Investigated for its potential effects on biological systems, including its interactions with proteins and DNA.
Medicine: Explored for its potential therapeutic applications, particularly in the context of cancer research due to the known carcinogenic properties of dibenz(a,h)anthracene.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism of action of GLYCINE, N-(DIBENZ(a,h)ANTHRACEN-7-YLCARBAMOYL)- involves its interaction with molecular targets such as proteins and DNA. The compound’s polycyclic aromatic structure allows it to intercalate into DNA, potentially causing mutations and affecting gene expression. Additionally, its interaction with proteins can alter their function and stability, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dibenz(a,h)anthracene: A polycyclic aromatic hydrocarbon with similar structural properties but lacking the glycine moiety.
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Glycine: The simplest amino acid, which serves as a building block for proteins.
Uniqueness
GLYCINE, N-(DIBENZ(a,h)ANTHRACEN-7-YLCARBAMOYL)- is unique due to its combination of an amino acid with a polycyclic aromatic hydrocarbon. This dual nature allows it to interact with both biological molecules and organic materials, making it a versatile compound for various applications.
Properties
CAS No. |
63041-44-1 |
|---|---|
Molecular Formula |
C25H18N2O3 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-(naphtho[1,2-b]phenanthren-14-ylcarbamoylamino)acetic acid |
InChI |
InChI=1S/C25H18N2O3/c28-22(29)14-26-25(30)27-24-20-12-11-15-5-1-3-7-18(15)21(20)13-17-10-9-16-6-2-4-8-19(16)23(17)24/h1-13H,14H2,(H,28,29)(H2,26,27,30) |
InChI Key |
BKZKQUSLMPCYIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=CC=CC=C5C4=C3NC(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



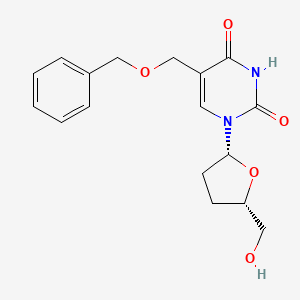
![(2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one](/img/structure/B12796787.png)
